N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea
CAS No.: 108176-67-6
Cat. No.: VC17048026
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108176-67-6 |
|---|---|
| Molecular Formula | C16H15N3O2S |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 1-(2H-1,4-benzothiazin-3-yl)-3-(4-methoxyphenyl)urea |
| Standard InChI | InChI=1S/C16H15N3O2S/c1-21-12-8-6-11(7-9-12)17-16(20)19-15-10-22-14-5-3-2-4-13(14)18-15/h2-9H,10H2,1H3,(H2,17,18,19,20) |
| Standard InChI Key | AMOPVPKHEQWRFL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3SC2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea features a 1,4-benzothiazine ring system fused to a urea functional group. The benzothiazine moiety consists of a benzene ring condensed with a six-membered thiazine ring containing one sulfur and one nitrogen atom . The urea bridge (-NH-C(=O)-NH-) connects the 3-position of the benzothiazine to the para-methoxy-substituted phenyl group, as illustrated by its canonical SMILES notation: COC1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3SC2 . The presence of the methoxy group enhances solubility in polar solvents, while the aromatic systems contribute to planar rigidity, a trait often associated with protein-binding capabilities .
Physicochemical Parameters
Key physicochemical properties include:
-
Molecular weight: 313.4 g/mol
-
Hydrogen bond donors/acceptors: 2 donors, 4 acceptors
-
Polar surface area: ~49.5 Ų
The compound’s moderate logP value suggests balanced lipophilicity, potentially enabling membrane permeability while retaining aqueous solubility—a critical feature for drug-like molecules . Its crystalline solid state at room temperature is inferred from structural analogs .
Table 1: Comparative Physicochemical Properties of Benzothiazine Derivatives
Synthesis and Preparation
Analytical Characterization
The compound’s identity is confirmed via:
-
Mass spectrometry: Molecular ion peak at m/z 313.4 (M+H⁺).
-
NMR spectroscopy: Distinct signals for the methoxy group (~δ 3.8 ppm in ¹H NMR) and urea NH protons (~δ 8.5–9.5 ppm) .
-
X-ray crystallography (hypothetical): Resolves the planar benzothiazine system and dihedral angles between aromatic rings .
Biological Activity and Mechanistic Hypotheses
Putative Targets
Though direct bioactivity data are scarce, structural analogs implicate potential interactions with:
-
Kinase enzymes: The urea moiety may act as a hinge-binding motif in ATP-binding pockets, as seen in VEGFR2 inhibitors .
-
Microbial dihydrofolate reductase (DHFR): Benzothiazine derivatives often disrupt folate metabolism in pathogens .
-
Serotonin receptors: The methoxyphenyl group resembles ligands for 5-HT₆ receptors .
In Silico Predictions
Computational models predict moderate blood-brain barrier permeability (BBB score: 0.6) and cytochrome P450 inhibition risk (CYP3A4 IC₅₀ ≈ 12 µM) . These properties warrant further in vitro validation.
Comparative Analysis with Structural Analogs
Role of the Benzothiazine vs. Benzothiazole Core
Replacing the benzothiazine ring with a benzothiazole (as in Compound L320-0024 ) increases molecular weight (375.45 g/mol) and logP (5.68), enhancing lipophilicity but reducing aqueous solubility . The benzothiazole’s aromaticity may improve π-stacking in protein binding but eliminate conformational flexibility critical for allosteric modulation .
Impact of Methyl Substitution
Adding a methyl group to the benzothiazine nitrogen (as in PubChem CID 6510062 ) elevates molecular weight to 327.4 g/mol and logP to ~4.1. Methylation likely stabilizes the thiazine ring’s chair conformation, potentially altering target selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume